![molecular formula C17H20N4O3S B2564935 5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-35-3](/img/structure/B2564935.png)
5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a structurally complex molecule that appears to be related to a family of compounds with significant pharmacological potential. The presence of a thiazolo[1,2,4]triazole core is indicative of a class of substances that have been explored for various biological activities, including antimicrobial, antifungal, and antitumor properties, as well as their potential role in central nervous system disorders .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic compounds and proceeding through various intermediates. For example, the synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides involves spectral and elemental analysis to confirm the structures of the synthesized compounds . Similarly, the synthesis of a potent 5-HT3 receptor antagonist involved the creation of a tritiated compound to study its binding profile . These methods suggest that the synthesis of the compound would also require careful planning and execution, likely involving steps such as the formation of a piperidinyl moiety and subsequent attachment to a methoxyphenyl group before final assembly with the thiazolo[1,2,4]triazole core.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR, MS, and IR. For instance, the crystal structure of 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole was determined using X-ray crystallography, which provided detailed information about the arrangement of atoms in the crystal lattice . This suggests that a similar approach could be used to analyze the molecular structure of the compound , providing insights into its three-dimensional conformation and potential interaction sites for biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of various functional groups. For example, the introduction of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity and biological activity . The presence of a hydroxypiperidinyl group and a methoxyphenyl group in the compound of interest suggests that it may exhibit unique reactivity patterns, which could be explored through various chemical reactions, such as nucleophilic substitutions or electrophilic additions, depending on the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class can be quite diverse, depending on their specific substituents and structural features. For instance, the solubility, melting point, and stability of these compounds can vary widely. The antimicrobial and antifungal activities of related compounds have been demonstrated, indicating that they interact effectively with biological membranes and enzymes . The compound , with its specific substituents, is likely to have distinct physical and chemical properties that could be characterized through empirical testing, including solubility tests, melting point determination, and stability studies under various conditions.
科学的研究の応用
Synthesis and Biological Evaluation
Researchers have focused on synthesizing derivatives of this compound to explore their binding profiles, structural properties, and biological activities. For instance, the synthesis, structural elucidation, and activity evaluation of related compounds have shown potential interactions with SHP2 protein, indicating better inhibitory activity compared to reference compounds (Qing-mei Wu et al., 2021). Another study highlighted the synthesis and crystal structure of similar compounds, emphasizing their potential in molecular docking and interaction with proteins (Qing-mei Wu et al., 2022).
Antimicrobial and Antiproliferative Activities
The antimicrobial activities of thiazolo[3,2-b][1,2,4]triazole derivatives have been extensively studied. Some compounds were found to possess good or moderate activities against various microorganisms, suggesting their potential as therapeutic agents in treating microbial diseases (H. Bektaş et al., 2007). Additionally, certain derivatives exhibited antiproliferative activity, indicating their potential in cancer research and treatment (B. Narayana et al., 2010).
Corrosion Inhibition
Research on benzimidazole derivatives, which share structural similarities with the specified compound, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the application of such compounds in industrial settings to protect metals from corrosion (M. Yadav et al., 2013).
特性
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-24-13-4-2-3-11(9-13)14(20-7-5-12(22)6-8-20)15-16(23)21-17(25-15)18-10-19-21/h2-4,9-10,12,14,22-23H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLWNWHVBZWWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2564853.png)
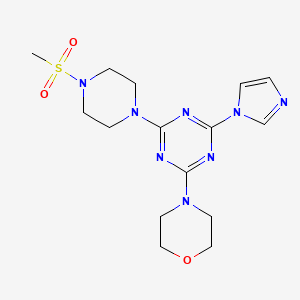
![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2564857.png)

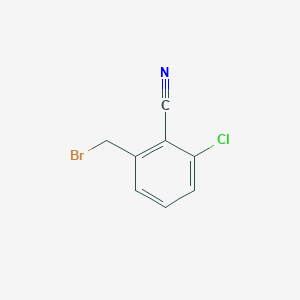
![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)
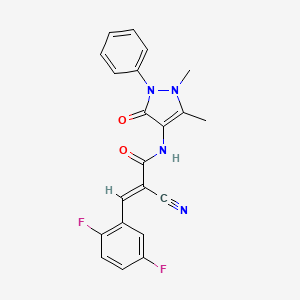
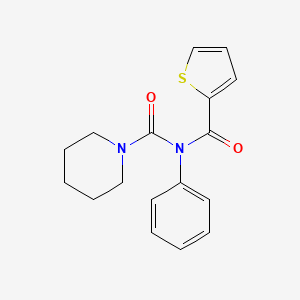
![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)
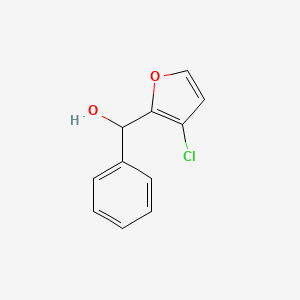
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)
![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)